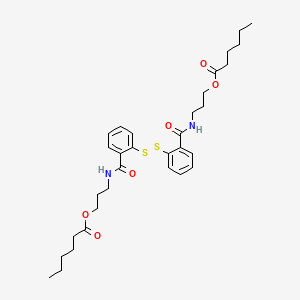
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester group, which imparts distinctive chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of hexanoic acid with a suitable reagent to form an activated ester intermediate. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Coupling Reaction: The activated ester intermediate is then reacted with 2,1-phenylenecarbonylimino-3,1-propanediyl dithiol to form the desired ester compound. This step often requires the presence of a base such as triethylamine to facilitate the coupling reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reactions under controlled temperature and pressure conditions.
Automated Purification: Employing automated chromatography systems for efficient purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted esters or amides
科学研究应用
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithio functionalities. These interactions can modulate various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through thiol-disulfide exchange reactions, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.
相似化合物的比较
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can be compared with other similar compounds, such as:
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Similar structure but with different ester groups, leading to variations in chemical reactivity and applications.
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diethyl ester:
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) dimethyl ester: Smaller ester groups may affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific ester and dithio functionalities, which confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
88848-50-4 |
|---|---|
分子式 |
C32H44N2O6S2 |
分子量 |
616.8 g/mol |
IUPAC 名称 |
3-[[2-[[2-(3-hexanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl hexanoate |
InChI |
InChI=1S/C32H44N2O6S2/c1-3-5-7-19-29(35)39-23-13-21-33-31(37)25-15-9-11-17-27(25)41-42-28-18-12-10-16-26(28)32(38)34-22-14-24-40-30(36)20-8-6-4-2/h9-12,15-18H,3-8,13-14,19-24H2,1-2H3,(H,33,37)(H,34,38) |
InChI 键 |
FEQZRWCLMFZYFZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


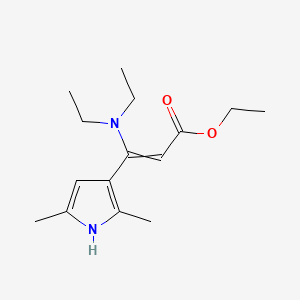


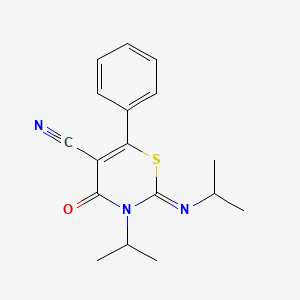
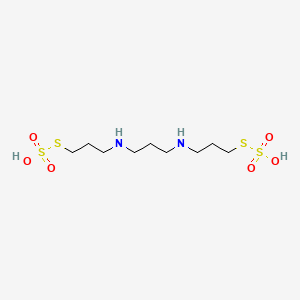
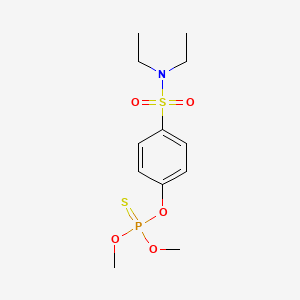
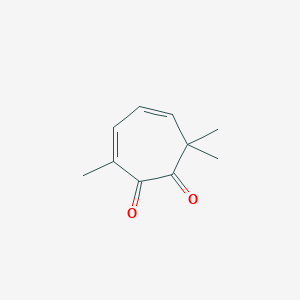
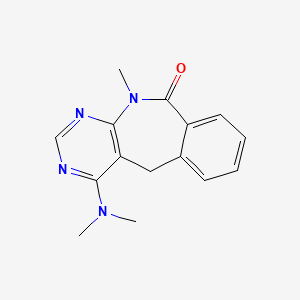
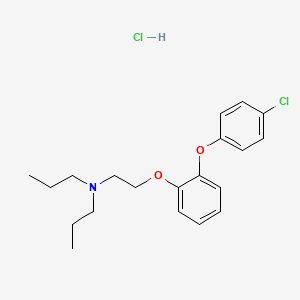
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
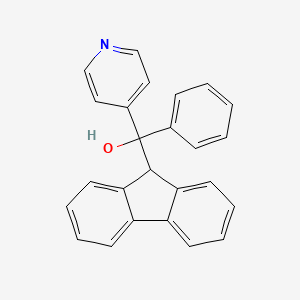
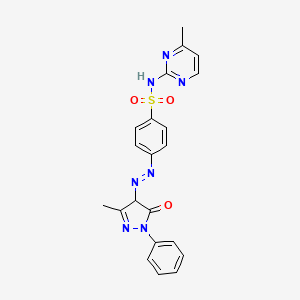
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

